molecular formula C13H9ClN2O3 B024418 2-chloro-N-(4-nitrophenyl)benzamide CAS No. 55501-45-6

2-chloro-N-(4-nitrophenyl)benzamide

Cat. No. B024418
CAS RN: 55501-45-6
M. Wt: 276.67 g/mol
InChI Key: JKUFTSLAJUZNNM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-chloro-N-(4-nitrophenyl)benzamide and related compounds involves multiple steps, including reactions with thionyl chloride, dry toluene, and different acids in the presence of amines. These processes are characterized by refluxing and treatment with various chemicals to achieve the desired compound (Saeed, Hussain, & Abbas, 2010).

Molecular Structure Analysis

The molecular structure of 2-chloro-N-(4-nitrophenyl)benzamide has been determined through single-crystal X-ray diffraction data. It exhibits certain crystalline properties such as specific space groups and unit cell dimensions. The dihedral angles between aromatic rings and the orientation of nitro groups are critical characteristics of its structure (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, leading to the formation of different derivatives. These reactions are influenced by factors such as the presence of halogens, nitro groups, and the type of amines used in the synthesis. The reactivity of the compound is also an important aspect of its chemical properties (Androsov, 2008).

Scientific Research Applications

  • Antitubercular Synthesis Precursor : This compound is a precursor for synthesizing 8-nitro-1,3-benzothiazin-4-ones, which are promising new antitubercular agents (Richter et al., 2021).

  • Antidiabetic and Antimicrobial Potential : Derivatives of 2-chloro-N-(4-nitrophenyl)benzamide have shown significant potential in antidiabetic and antimicrobial applications (Thakal, Singh, & Singh, 2020).

  • Intramolecular Interactions Study : It is studied for its complex structure involving intramolecular hydrogen bonds and halogen-halogen interactions (Moreno-Fuquen, Azcárate, & Kennedy, 2014).

  • Chemosensor for Cyanide : N-nitrophenyl benzamide derivatives, including 2-chloro-N-(4-nitrophenyl)benzamide, are utilized as chemosensors for monitoring cyanide concentrations in aqueous samples (Sun, Wang, & Guo, 2009).

  • Non-Linear Optics Applications : This compound has potential applications in non-linear optics due to its first hyperpolarizability (Yohannan et al., 2009).

  • Gastroprokinetic Activity : Certain derivatives of this compound show gastroprokinetic activity comparable to metoclopramide (Kato et al., 1995).

  • Corrosion Inhibitor : N-Phenyl-benzamide derivatives act as corrosion inhibitors, increasing the energy barrier for corrosive dissolution on mild steel surfaces (Mishra et al., 2018).

  • Antitumor Agent : It has shown promising activity as an antitumor agent in vitro and in vivo (Santos et al., 2013).

  • Biological and Pharmaceutical Significance : It is widely used in industrial and agricultural sectors due to its biological and pharmaceutical significance (Kansız et al., 2018).

  • Crystal Structure Analysis : Its synthesis and crystallization in specific space groups have been studied, providing insights into its molecular structure (Saeed et al., 2010; 2008).

properties

IUPAC Name

2-chloro-N-(4-nitrophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUFTSLAJUZNNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383072
Record name 2-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-nitrophenyl)benzamide

CAS RN

55501-45-6
Record name 2-chloro-N-(4-nitrophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-4'-NITROBENZANILIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SK Alghamdi, F Abbas, RK Hussein… - Journal of Molecular …, 2023 - Elsevier
In this study, the density functional theory was used to explore the spectral and electronic properties of the title molecule, as well as a molecular docking technique to evaluate its …
Number of citations: 23 www.sciencedirect.com

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